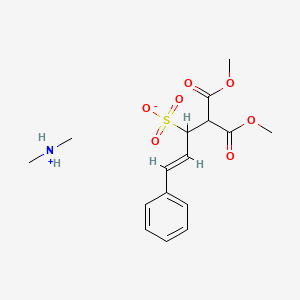![molecular formula C18H16N2O2S B6003443 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidinone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in scientific research studies. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In animal models of neurodegenerative diseases, 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been found to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has several advantages for lab experiments, including its high purity and stability. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is also readily available from commercial sources. However, there are some limitations to using 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone in lab experiments. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the scientific research of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone. One direction is to further investigate the mechanism of action of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone and its potential therapeutic applications. Another direction is to study the safety and efficacy of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone in humans. Additionally, the development of new synthetic methods for 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone and its analogs may lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone can be synthesized using various methods, including the reaction of 2-chloro-6-phenylpyrimidin-4-one with 2-phenoxyethanethiol in the presence of a base. Another method involves the reaction of 2-chloro-6-phenylpyrimidin-4-one with 2-phenoxyethylthiol in the presence of a palladium catalyst. Both methods have been reported to yield 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone with high purity.
Aplicaciones Científicas De Investigación
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been found to have potential therapeutic properties in various scientific research studies. One study reported that 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone can inhibit the growth of cancer cells in vitro and in vivo. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to have neuroprotective properties in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17-13-16(14-7-3-1-4-8-14)19-18(20-17)23-12-11-22-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFTXFNHKATOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
methanone](/img/structure/B6003390.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)